molecular formula C17H16N2O3S B5559151 phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B5559151
M. Wt: 328.4 g/mol
InChI Key: MDVDIYSEYMGNSU-UHFFFAOYSA-N
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Description

Phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.08816355 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is involved in the synthesis of complex heterocyclic compounds, demonstrating a broad range of chemical reactivity that is crucial for developing new pharmaceuticals and materials. For example, the compound has been utilized in reactions forming various thieno[2,3-d]pyrimidine derivatives, which are essential for medicinal chemistry and drug design. The versatility in its chemical reactions offers a pathway for synthesizing novel compounds with potential biological activities (Santilli, Kim, & Wanser, 1971).

Electrosynthesis Applications

The compound's derivatives have been explored in electrosynthesis, where electroreduction processes on pyridine rings, including methoxymethyl groups, are studied. This research is significant for understanding the electrochemical properties of related compounds, which could have implications in developing new electrochemical sensors or catalysts (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Anticancer Research

A particularly interesting application is in anticancer research, where derivatives of this compound have been synthesized and evaluated for their tumor cell growth inhibition properties. Such studies are critical for discovering new therapeutic agents against various cancer types, highlighting the compound's significance in drug discovery and oncology (Queiroz et al., 2011).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been investigated for their corrosion inhibition properties. Research into 2-amino-3,5-dicarbonitrile-6-thio-pyridines demonstrates the potential for such compounds to act as effective corrosion inhibitors, which is valuable for protecting industrial materials and infrastructure (Sudheer & Quraishi, 2014).

Properties

IUPAC Name

phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-8-11(9-21-2)13-14(18)15(23-16(13)19-10)17(20)22-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVDIYSEYMGNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)OC3=CC=CC=C3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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